Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate
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Description
Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Scientific Research Applications
Carcinogenic Exposure from Food
Studies have highlighted the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a normal diet, suggesting continual human exposure to these compounds through food. This exposure does not seem to be endogenous but rather is attributed to dietary intake, particularly cooked meats (Ushiyama et al., 1991). Similarly, the metabolic activities and exposure to these compounds have been a significant focus, especially considering their mutagenic and carcinogenic properties (Wakabayashi et al., 1993).
Hemodynamic Effects in Medical Treatments
Various studies have explored the hemodynamic effects of certain imidazo-pyridines, indicating their potential as cardiotonic agents. For instance, AR-L 115 BS, a non-glycoside, non-adrenergic cardiotonic agent, has been shown to influence hemodynamic parameters positively, suggesting potential applications in treating heart conditions (Nebel et al., 1981). These findings are supported by additional studies focusing on the cardiovascular effects of related compounds (Weikl et al., 1981).
Metabolism and DNA Adduct Formation
The metabolism of heterocyclic amines and their formation of DNA adducts have been a crucial area of research, considering the implications for human health. Investigations using accelerator mass spectrometry have shed light on the bioavailability of these compounds in human tissues and their potential to bind to DNA, forming adducts that could be significant in the etiology of certain cancers (Lightfoot et al., 2000).
Properties
IUPAC Name |
benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21-13-19-15-7-9-20-18(16(15)21)8-10-22(12-18)17(23)24-11-14-5-3-2-4-6-14/h2-6,13,20H,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYGXENQUSWNIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C3(CCN(C3)C(=O)OCC4=CC=CC=C4)NCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.